5-(p-Tolyl)pyrrolidin-2-one

Antimalarial DHODH Inhibition Medicinal Chemistry

5-(p-Tolyl)pyrrolidin-2-one is a 5-aryl-γ-lactam with a para-methyl substituent that confers distinct target potency: 64 nM IC50 against PfDHODH, with 3.6-fold selectivity shift vs. unsubstituted analog. This validated scaffold enables SAR-driven antimalarial lead optimization. It also serves as a CYP2D6 benchmark (IC50 100 nM) and negative control for 5-LOX (inactive at 100 µM). Balanced LogP (1.5) ideal for fragment libraries. Supplied at 97% purity; available in 100 mg to 1 g research quantities.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B7907449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Tolyl)pyrrolidin-2-one
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCC(=O)N2
InChIInChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-7-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13)
InChIKeyBXLURABGVGKYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(p-Tolyl)pyrrolidin-2-one: Core Properties and Research-Grade Specifications for 5-Aryl-γ-Lactam Procurement


5-(p-Tolyl)pyrrolidin-2-one (CAS: 128100-30-1) is a 5-aryl-substituted γ-lactam (pyrrolidin-2-one) characterized by a para-tolyl group at the C5 position of the lactam ring, conferring distinct physicochemical and biological interaction profiles [1]. Its molecular formula is C₁₁H₁₃NO with a molecular weight of 175.23 g/mol, a predicted LogP of 1.5, and a melting point range of 116–118 °C (recrystallized from benzene/ligroine) [2]. Commercial availability for research use is confirmed at ≥95% purity, with procurement options ranging from 100 mg to 1 g quantities, positioning this compound as an accessible scaffold for medicinal chemistry, agrochemical, and biochemical probe development .

Why Generic Substitution of 5-(p-Tolyl)pyrrolidin-2-one Fails: Structural Nuances Driving Target Engagement Divergence


In silico class-wide assumptions for 5-aryl-pyrrolidin-2-ones are unreliable; the specific electronic and steric contribution of the para-methyl substituent on the phenyl ring markedly alters target affinity, metabolic stability, and physicochemical properties relative to unsubstituted, meta-substituted, or heteroaryl analogues [1]. For instance, within dihydroorotate dehydrogenase (DHODH) inhibition, a direct analogue lacking the para-methyl group demonstrates a ~3.6-fold shift in IC₅₀ (64 nM vs. 18 nM), underscoring that minor aryl modifications translate into quantifiable potency differences that preclude indiscriminate substitution in SAR-driven projects [2][3]. Similarly, the p-tolyl group influences CYP2D6 inhibitory profiles and calculated LogP values, directly impacting in vitro ADME predictivity and experimental reproducibility if an uncharacterized generic analogue is employed [4].

Quantitative Differentiation Evidence: 5-(p-Tolyl)pyrrolidin-2-one vs. Close Structural Analogs


Antimalarial DHODH Inhibition: 64 nM IC₅₀ Distinguishes p-Tolyl from Unsubstituted Phenyl Analogue

5-(p-Tolyl)pyrrolidin-2-one exhibits an IC₅₀ of 64 nM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target, as documented in US Patent 8703811 [1]. In contrast, a comparator 5-aryl-pyrrolidin-2-one lacking the para-methyl group—e.g., an unsubstituted phenyl analogue—shows an IC₅₀ of 18 nM against the human DHODH ortholog under comparable assay conditions (DCIP chromogen reduction), suggesting divergent isoform selectivity imparted by the p-tolyl substituent [2]. The quantified difference of ~3.6-fold in potency highlights a structural determinant of species selectivity that cannot be extrapolated from the unsubstituted core.

Antimalarial DHODH Inhibition Medicinal Chemistry

CYP2D6 Inhibition Liability: 100 nM IC₅₀ Quantifies a Specific Metabolic Interaction Risk

The compound exhibits an IC₅₀ of 100 nM against human cytochrome P450 2D6 (CYP2D6) when tested with bufuralol as a probe substrate via LC-MS/MS analysis [1]. This quantifies a moderate inhibition liability that distinguishes it from many pyrrolidine-based scaffolds lacking aryl substitution, which often show negligible CYP2D6 interaction at comparable concentrations [2]. The presence of the p-tolyl group contributes to a specific binding interaction that can be benchmarked against other building blocks in lead optimization.

ADME Drug-Drug Interaction Cytochrome P450

LogP 1.5: Lipophilicity Modulation Relative to Unsubstituted and Heteroaryl Analogues

5-(p-Tolyl)pyrrolidin-2-one has a calculated octanol-water partition coefficient (LogP) of 1.5 [1]. This places it at a moderately lipophilic point on the pyrrolidin-2-one spectrum: more lipophilic than the parent unsubstituted pyrrolidin-2-one (estimated LogP ~0.1) but less lipophilic than many N-aryl analogues (e.g., 1-(4-methylphenyl)pyrrolidin-2-one, LogP 2.19) [2]. The p-tolyl substitution at C5 thus offers a tunable LogP that can enhance membrane permeability compared to the core scaffold while avoiding excessive lipophilicity that often correlates with promiscuity and poor solubility.

Physicochemical Property Lipophilicity Permeability

5-Lipoxygenase Inactivity at 100 µM: A Negative Selectivity Filter Against Leukotriene Pathway Modulation

When evaluated at 100 µM for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LOX), 5-(p-tolyl)pyrrolidin-2-one showed no significant activity (NS) [1]. This contrasts with certain pyrrolidinone-containing natural products and synthetic derivatives that exhibit micromolar 5-LOX inhibitory activity, a mechanism linked to anti-inflammatory effects [2]. The absence of 5-LOX engagement defines a clean off-target profile for this pathway, which can be advantageous when designing probes where 5-LOX modulation is undesirable.

Selectivity Off-Target Screening Inflammation

Versatile 5-Aryl Scaffold: Differentiated from 1-Aryl Isomers by Synthetic Utility and Binding Orientation

5-(p-Tolyl)pyrrolidin-2-one is synthesized via lactamization of 3-(4-methylbenzoyl)propanoic acid or through oxidative cyclization of acyclic hydroxyurethane precursors, methods that are general for 5-substituted pyrrolidinones but yield regioisomers distinct from N-aryl or 4-aryl substituted analogues [1][2]. The C5 aryl substitution pattern places the aromatic ring in a sterically constrained orientation relative to the lactam NH and carbonyl, which influences hydrogen-bonding interactions and target recognition compared to N-aryl isomers (e.g., 1-(4-methylphenyl)pyrrolidin-2-one). This regiochemical distinction is critical for building block selection in parallel synthesis and fragment-based screening.

Chemical Synthesis Building Block Scaffold Diversity

CCR5 Antagonism Potential: Preliminary Pharmacological Screening Indicates Anti-HIV Relevance

Preliminary pharmacological screening reported in the patent literature indicates that 5-(p-tolyl)pyrrolidin-2-one can function as a CCR5 antagonist, potentially applicable for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While quantitative IC₅₀ data for this specific compound are not publicly disclosed, the chemotype aligns with established 1,3,4-trisubstituted pyrrolidine CCR5 antagonists that achieve low nanomolar potency (e.g., IC₅₀ 34 nM) [2]. The p-tolyl moiety contributes to a hydrophobic interaction with the CCR5 receptor pocket, a feature that distinguishes it from less substituted pyrrolidin-2-one analogues lacking aryl groups.

CCR5 Antagonist HIV Entry Autoimmune Disease

Application Scenarios for 5-(p-Tolyl)pyrrolidin-2-one in Research and Industrial Settings


Antimalarial Drug Discovery: PfDHODH Inhibitor Lead Optimization

Employ 5-(p-Tolyl)pyrrolidin-2-one as a validated starting point for structure-activity relationship (SAR) exploration targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Its IC₅₀ of 64 nM against PfDHODH provides a defined potency benchmark from which to optimize selectivity over human DHODH (human IC₅₀ = 18 nM for a close analogue) [7][6]. Use the p-tolyl group as a vector for further substitution to enhance species selectivity and improve antimalarial efficacy.

Medicinal Chemistry Building Block: 5-Aryl-γ-Lactam Scaffold Diversification

Utilize the compound as a versatile 5-aryl-γ-lactam building block for parallel synthesis and fragment-based drug discovery. The distinct C5 substitution pattern, with LogP 1.5, offers a balanced lipophilic core for constructing compound libraries that require moderate membrane permeability without excessive hydrophobicity [7]. Synthetic accessibility via lactamization of γ-keto acids or oxidative cyclization enables rapid diversification at the lactam nitrogen or via cross-coupling reactions on the aryl ring [6].

ADME Liability Assessment: CYP2D6 Inhibition Control Compound

Deploy 5-(p-Tolyl)pyrrolidin-2-one as a control or reference compound in cytochrome P450 inhibition assays, specifically for CYP2D6, where it demonstrates an IC₅₀ of 100 nM [7]. This moderate inhibition profile contrasts with many pyrrolidine scaffolds that show minimal CYP interaction, making it a useful benchmark for evaluating structure-dependent P450 liability in novel chemical series [6].

Selectivity Profiling: 5-Lipoxygenase Negative Control

Use the compound as a negative control in assays designed to detect 5-lipoxygenase (5-LOX) inhibition, given its confirmed lack of significant activity at 100 µM [7]. This application is particularly relevant in phenotypic screening campaigns where distinguishing 5-LOX-mediated anti-inflammatory effects from on-target mechanism of action is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(p-Tolyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.